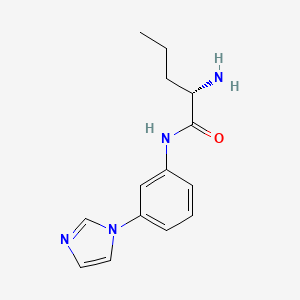
(4-Tert-butylazepan-1-yl)-(4-hydroxy-3-methylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Tert-butylazepan-1-yl)-(4-hydroxy-3-methylphenyl)methanone, also known as GW501516, is a chemical compound that has gained attention in the scientific community due to its potential applications in research areas such as cardiovascular disease, diabetes, and cancer.
Wirkmechanismus
(4-Tert-butylazepan-1-yl)-(4-hydroxy-3-methylphenyl)methanone is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates various metabolic pathways. Activation of PPARδ by (4-Tert-butylazepan-1-yl)-(4-hydroxy-3-methylphenyl)methanone leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which may explain its beneficial effects in cardiovascular disease and diabetes. In cancer, (4-Tert-butylazepan-1-yl)-(4-hydroxy-3-methylphenyl)methanone has been shown to induce apoptosis through a PPARδ-independent mechanism.
Biochemical and Physiological Effects:
(4-Tert-butylazepan-1-yl)-(4-hydroxy-3-methylphenyl)methanone has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to increase endurance and improve exercise performance, which may have implications for the treatment of muscle wasting and other conditions. It has also been shown to reduce inflammation, improve lipid metabolism, and increase insulin sensitivity, which may have implications for the prevention and treatment of various metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4-Tert-butylazepan-1-yl)-(4-hydroxy-3-methylphenyl)methanone in lab experiments is its selectivity for PPARδ, which allows for the specific modulation of metabolic pathways. However, one limitation is its potential for off-target effects, which may complicate data interpretation. Additionally, the safety and toxicity of (4-Tert-butylazepan-1-yl)-(4-hydroxy-3-methylphenyl)methanone in humans is not fully understood, which may limit its potential clinical applications.
Zukünftige Richtungen
For (4-Tert-butylazepan-1-yl)-(4-hydroxy-3-methylphenyl)methanone research include further investigation of its potential applications in cardiovascular disease, diabetes, and cancer, as well as its mechanisms of action and potential off-target effects. Additionally, the development of more selective PPARδ agonists may provide new therapeutic options for various metabolic disorders.
Synthesemethoden
(4-Tert-butylazepan-1-yl)-(4-hydroxy-3-methylphenyl)methanone can be synthesized through a multistep process that involves the reaction of tert-butylamine with 4-chlorobutyric acid, followed by the reaction of the resulting product with 4-hydroxy-3-methylbenzaldehyde. The final product is purified through recrystallization and characterized through various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
(4-Tert-butylazepan-1-yl)-(4-hydroxy-3-methylphenyl)methanone has been studied for its potential applications in various research areas. In cardiovascular disease, it has been shown to improve lipid metabolism and reduce inflammation, which may have therapeutic implications for the prevention and treatment of atherosclerosis. In diabetes, it has been shown to improve glucose tolerance and insulin sensitivity, which may have therapeutic implications for the management of type 2 diabetes. In cancer, it has been shown to inhibit tumor growth and induce apoptosis, which may have therapeutic implications for the treatment of various types of cancer.
Eigenschaften
IUPAC Name |
(4-tert-butylazepan-1-yl)-(4-hydroxy-3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-13-12-14(7-8-16(13)20)17(21)19-10-5-6-15(9-11-19)18(2,3)4/h7-8,12,15,20H,5-6,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEJUKPHCCAZOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCCC(CC2)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Tert-butylazepan-1-yl)-(4-hydroxy-3-methylphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Methyl-2-methylsulfonylpropyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B6635297.png)


![2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid](/img/structure/B6635342.png)

![[4-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-yl)-piperazin-1-yl]-phenyl-methanone](/img/structure/B6635350.png)
![1-[1-(3-Bromo-2-methylphenyl)triazol-4-yl]ethanol](/img/structure/B6635358.png)

![2-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B6635361.png)
![5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole](/img/structure/B6635380.png)

![N-[3-(3-chlorophenyl)propyl]acetamide](/img/structure/B6635390.png)
![[(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone](/img/structure/B6635395.png)
![(2R)-3-{[1-(cyanomethyl)cyclopropyl]methanesulfinyl}-2-acetamidopropanoic acid](/img/structure/B6635403.png)